molecular formula C8H8N2O2 B1530522 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one CAS No. 1198153-91-1

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one

Cat. No. B1530522
M. Wt: 164.16 g/mol
InChI Key: OBKUXCCMPCVLGB-UHFFFAOYSA-N
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Description

“6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one” is a chemical compound with the CAS Number: 1198153-91-1 . It has a molecular weight of 164.16 and its molecular formula is C8H8N2O2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O2/c1-5-2-3-6-8(9-5)12-4-7(11)10-6/h2-3H,4H2,1H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

One of the primary focuses of research on 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one derivatives is their synthesis. A study by Cho et al. (2003) outlined a convenient one-pot annulation method for preparing pyrido[2,3-b][1,4]oxazin-2-ones, demonstrating the efficiency of using cesium carbonate in refluxing acetonitrile for this purpose. This synthesis highlights the potential for creating various derivatives through a Smiles rearrangement and subsequent cyclization processes (Cho et al., 2003).

Crystal Structure Analysis

Crystal structure analysis is another significant area of research, offering insights into the molecular configuration and intermolecular interactions. Jeon et al. (2015) provided a detailed analysis of the crystal structure of pymetrozine, a compound closely related to 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one, revealing the dihedral angles between various ring planes and illustrating the type of hydrogen bonds and π–π interactions stabilizing the structure (Jeon et al., 2015).

Applications in Material Science

Research into the applications of 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one derivatives extends into materials science, where their unique properties can contribute to the development of new materials. For example, Darehkordi et al. (2018) investigated boric acid-catalyzed synthesis of pyrido[1,2-b][1,2,4]triazines, which exhibit significant red light emission, suggesting potential applications in optoelectronic devices (Darehkordi et al., 2018).

Reaction Mechanisms and Theoretical Studies

In addition to experimental studies, theoretical investigations into the reaction mechanisms and properties of 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one derivatives provide deeper understanding of their behavior. Shin and Park (2007) explored the cyclization reactions of heterocycle-fused [1,4]oxazine derivatives, offering insights into the stepwise versus concerted nature of these reactions, which is crucial for designing efficient synthetic routes (Shin & Park, 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-2-3-6-8(9-5)12-4-7(11)10-6/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKUXCCMPCVLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one

CAS RN

1198153-91-1
Record name 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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